molecular formula C13H19N3O2 B1628518 N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide CAS No. 937630-96-1

N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide

Cat. No. B1628518
CAS RN: 937630-96-1
M. Wt: 249.31 g/mol
InChI Key: AFNWPNDELCUDIR-UHFFFAOYSA-N
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Description

“N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide” is a complex organic compound. The name suggests it contains an amide group (-CONH2), a phenyl group (a variant of a benzene ring), and a morpholine group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide” would depend on its specific structure. For example, acetanilide is an odorless solid chemical of leaf or flake-like appearance .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of compounds similar to N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide involves condensation reactions that yield compounds with potential antitumor activities. These compounds exhibit inhibitory capacity against proliferation of cancer cell lines such as A549 and BGC-823 (Ji et al., 2018; Lu et al., 2017).
  • Another study focused on the surface grafting of small-molecule zwitterions on polyamide membrane surfaces to improve the performance of reverse osmosis (RO) membranes. This method involves covalently bonding zwitterionic molecules to the membrane surface, significantly enhancing water permeability and antifouling performance (Shan et al., 2020).

Application in Antitumor Activities

  • Various synthesized compounds, including those related to N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide, have been studied for their antitumor activities. The compounds show distinct effective inhibition on the proliferation of cancer cell lines, highlighting their potential as therapeutic agents (Xiong et al., 2018).

Organic Synthesis and Chemical Modification

  • Research into sulfinamides as amine protecting groups demonstrated their effectiveness in the selective synthesis of morpholines, showcasing a methodology with potential applications in the synthesis of various organic compounds, including antidepressant drugs (Fritz et al., 2011).

Antibacterial and Anticancer Properties

  • The study on the synthesis of Mannich base derivatives revealed their antibacterial activity against various bacterial strains, demonstrating the versatility of compounds related to N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide in developing new antimicrobial agents (Idhayadhulla et al., 2014).

Safety and Hazards

The safety and hazards associated with “N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide” would depend on its specific properties. For example, acetanilide is labeled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals .

Future Directions

The future directions for research on “N-(3-Amino-phenyl)-3-morpholin-4-YL-propionamide” would depend on its properties and potential applications. For example, there is ongoing research into the synthesis of N-arylamides, which are a ubiquitous component of a broad range of natural products and biologically active compounds .

properties

IUPAC Name

N-(3-aminophenyl)-3-morpholin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-11-2-1-3-12(10-11)15-13(17)4-5-16-6-8-18-9-7-16/h1-3,10H,4-9,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNWPNDELCUDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588363
Record name N-(3-Aminophenyl)-3-(morpholin-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937630-96-1
Record name N-(3-Aminophenyl)-3-(morpholin-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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